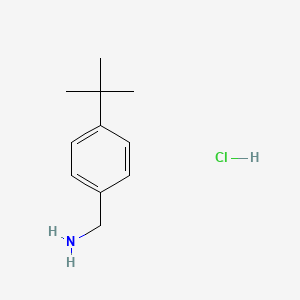

4-(tert-Butyl)benzylamine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-tert-butylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7H,8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARHPSYFKRETIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586253 | |

| Record name | 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59528-30-2 | |

| Record name | 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-tert-butylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-(tert-Butyl)benzylamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)benzylamine hydrochloride (CAS No: 39895-55-1) is a versatile amine derivative utilized as a key intermediate in the synthesis of various organic materials, agrochemicals, and pharmaceuticals.[1] The presence of the tert-butyl group on the benzyl ring enhances its stability and solubility in diverse chemical environments, making it a valuable building block in medicinal chemistry and organic synthesis.[1] This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical workflows to guide laboratory practices.

Core Physical and Chemical Properties

Data Presentation: Summary of Physical Properties

| Property | Value | Remarks | Source(s) |

| CAS Number | 39895-55-1 | For Hydrochloride Salt | [1][2] |

| Molecular Formula | C₁₁H₁₇N·HCl | [1][2] | |

| Molecular Weight | 199.72 g/mol | [1][2] | |

| Appearance | Likely a crystalline solid | The free base is a clear, colorless to pale yellow liquid. Amine hydrochlorides are typically crystalline solids. | [3][4][5] |

| Melting Point | Data not available | Related compounds such as N-(tert-Butyl)benzylamine hydrochloride melt at 245-246 °C. | [6] |

| Boiling Point | 235-236 °C | Data for the free base. Hydrochloride salt is expected to decompose at high temperatures. | [4][7] |

| Solubility | Soluble in water and alcohols | The tert-butyl group enhances solubility.[1] The free base is poorly miscible with water.[4] Synthesis protocols show dissolution in ethanol and water.[8][9] | |

| Storage Conditions | Store at 0-8°C | Recommended for maintaining stability. | [1][2] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research and development. The following sections outline standard experimental protocols.

Protocol for Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the lower limit of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the upper limit of the melting range).

-

A pure compound will exhibit a sharp melting range of 1-2°C.

-

Caption: Experimental workflow for melting point determination.

Protocol for Purification via Recrystallization

Purification is essential to remove impurities from the synthesized hydrochloride salt. A common method involves recrystallization from a suitable solvent system.

Objective: To purify crude this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Apparatus:

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Büchner funnel and filter flask

-

Filter paper

-

Glass stir rod

-

Ice bath

Procedure:

-

Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Based on related procedures, absolute ethanol or a mixture of ethanol and diethyl ether is a suitable choice.[8]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol and heat the mixture gently while stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

-

Crystallization:

-

Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

-

-

Isolation of Crystals:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent (e.g., diethyl ether) to remove any remaining soluble impurities.[8]

-

-

Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a pure, crystalline solid.

Logical Relationships in Synthesis and Purification

The conversion of the free base to its hydrochloride salt is a fundamental acid-base reaction, crucial for purification, handling, and formulation, as the salt form often exhibits greater stability and aqueous solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cenmed.com [cenmed.com]

- 3. L20394.06 [thermofisher.cn]

- 4. 4-tert-Butylbenzylamine | 39895-55-1 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]

- 7. 4-叔丁基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(tert-Butyl)benzylamine Hydrochloride: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)benzylamine hydrochloride is a primary amine salt that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1] Its unique molecular structure, featuring a bulky tert-butyl group, imparts specific chemical properties that are advantageous in various applications, including the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for the characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzylamine core substituted with a tert-butyl group at the para position of the benzene ring, and it is salified with hydrochloric acid.

Chemical Structure:

A summary of the key chemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 39895-55-1 | [1][2] |

| Molecular Formula | C11H17N·HCl | [1][2] |

| Molecular Weight | 199.72 g/mol | [1][2] |

| Appearance | White to yellow solid | |

| Purity | Typically ≥95% - 97% | |

| Storage Temperature | 0-8°C | [2] |

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and quality of this compound. The following sections detail the primary analytical techniques employed for this purpose.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

Two doublets for the four aromatic protons, characteristic of a para-substituted benzene ring.

-

A singlet for the two benzylic protons.

-

A broad singlet for the three protons of the ammonium group.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The expected signals would correspond to the tert-butyl carbons, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the benzylic carbon.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the free base, 4-(tert-Butyl)benzylamine. Electron ionization (EI) is a common technique for this analysis. The fragmentation of benzylamines is often characterized by alpha-cleavage, leading to the formation of a stable tropylium-like ion. For 4-(tert-Butyl)benzylamine, a significant fragment would be expected from the loss of the tert-butyl group or the benzylic amine group.

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

N-H stretching vibrations for the ammonium group.

-

C-H stretching vibrations for the aromatic and aliphatic groups.

-

C=C stretching vibrations for the aromatic ring.

-

N-H bending vibrations.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for identifying and quantifying any impurities.

A reversed-phase HPLC method with UV detection is a suitable approach for the purity assessment of this compound.

Experimental Protocol: HPLC Analysis

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The pH of the mobile phase should be controlled to ensure consistent ionization of the amine.

-

Detection: UV detection at a wavelength where the aromatic ring shows significant absorbance (e.g., around 220 nm or 254 nm).

-

Quantification: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total peak area. Impurities can be identified by comparing their retention times with those of known standards.

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), can be used to analyze the free base form of the compound. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.

Experimental Protocol: GC-MS Analysis (of the free base)

-

Derivatization (optional): The amine can be derivatized to a less polar and more volatile derivative, for example, by acylation or silylation.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection without thermal degradation.

-

Oven Temperature Program: A temperature gradient is used to separate the analyte from any impurities.

-

Mass Spectrometry: In GC-MS, the mass spectrometer is used to identify the compound based on its mass spectrum and fragmentation pattern.

Quality Control and Impurity Profile

For applications in drug development, stringent quality control is paramount. The purity of this compound should be carefully monitored. Potential impurities may arise from the starting materials, side reactions during synthesis, or degradation. Common analytical techniques for purity and impurity determination include HPLC and GC.

Experimental Workflow

The following diagram illustrates a typical analytical workflow for the comprehensive characterization and quality control of this compound.

References

An In-depth Technical Guide to 4-(tert-Butyl)benzylamine Hydrochloride

CAS Number: 39895-55-1

This technical guide provides a comprehensive overview of 4-(tert-Butyl)benzylamine Hydrochloride, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's physicochemical properties, spectral data, synthesis and purification protocols, and key applications.

Physicochemical Properties

This compound is the salt form of the parent amine, 4-(tert-Butyl)benzylamine. The tert-butyl group significantly influences its solubility and stability in various chemical environments.[1] Quantitative data for both the hydrochloride salt and the free amine are summarized below for comparative analysis.

Table 1: Physicochemical Data for this compound and its Free Amine Base

| Property | This compound | 4-(tert-Butyl)benzylamine (Free Amine) |

| CAS Number | 39895-55-1[1] | 39895-55-1[2][3] |

| Molecular Formula | C₁₁H₁₇N·HCl[1] | C₁₁H₁₇N[2][4] |

| Molecular Weight | 199.72 g/mol [1] | 163.26 g/mol [2][5] |

| Appearance | White to faint yellow solid | Clear, pale yellow liquid[3][6] |

| Boiling Point | Not available | 235-236 °C (lit.)[2][3] |

| Density | Not available | 0.927 g/mL at 25 °C (lit.)[2][3] |

| Flash Point | Not available | 107 °C (224.6 °F) - closed cup[2] |

| Water Solubility | Soluble | Not miscible or difficult to mix[3][4] |

| Storage Conditions | 0-8°C[1] | Store in freezer, under -20°C, inert atmosphere[3] |

Spectral Data

Spectral analysis is crucial for the structural confirmation and purity assessment of 4-(tert-Butyl)benzylamine.

Table 2: Spectral Data References

| Spectrum Type | Reference Information |

| ¹H NMR | Available, characteristic peaks for tert-butyl, aromatic, and benzylic protons. |

| ¹³C NMR | Available, shows distinct signals for all carbon atoms. |

| IR Spectra | FTIR and ATR-IR spectra are available, showing characteristic N-H stretching bands.[5] |

| Raman Spectra | FT-Raman spectra have been recorded.[5] |

Synthesis and Purification

The synthesis of 4-(tert-Butyl)benzylamine typically involves the reaction of 4-(tert-butyl)benzyl chloride with an amine source. A common industrial method is the urotropine method, which provides a pathway to the primary amine with good operational feasibility.[7]

Experimental Protocol: Synthesis via Urotropine Method[8]

This protocol is based on a patented two-step hydrolysis process designed to produce high-purity 4-(tert-butyl)benzylamine.

Step 1: Formation of the Urotropine Quaternary Ammonium Salt

-

In a 250 mL three-necked flask equipped with a condenser, stirrer, and thermometer, add 5.7 g of urotropine and 15 mL of chloroform.

-

Stir at room temperature until the urotropine is fully dissolved.

-

Add 6.1 g of 4-(tert-butyl)benzyl chloride, using an additional 5 mL of chloroform to rinse the flask walls.

-

Heat the mixture to reflux at 62°C and maintain for 1 hour. A large amount of white solid (the quaternary ammonium salt) will precipitate.

-

Cool the reaction mixture to room temperature.

-

Collect the white solid via suction filtration.

Step 2: Two-Stage Hydrolysis to this compound

-

The obtained urotropine quaternary ammonium salt is first subjected to a primary hydrolysis using a hydrochloric acid and ethanol solution.

-

After the initial hydrolysis, the reaction mixture is filtered, and the solvent is distilled off to yield the crude this compound solid.

Step 3: Secondary Hydrolysis and Purification to Free Amine

-

The crude hydrochloride salt is subjected to a secondary hydrolysis. Add water and concentrated hydrochloric acid (in a 1:1 molar ratio to the hydrochloride salt).

-

Heat the mixture to 90°C and maintain for 10 hours.

-

After hydrolysis is complete, evaporate the solution to dryness under reduced pressure to obtain a faint yellow solid.

-

Dissolve the solid in water and adjust the pH to 8-12 using a 40% sodium hydroxide solution, at which point a yellow oily liquid will separate.

-

Extract the aqueous layer three times with 20 mL portions of diethyl ether.

-

Combine the organic phases and dry over anhydrous MgSO₄ overnight.

-

Filter off the drying agent and evaporate the ether to yield high-purity 4-(tert-butyl)benzylamine as a faint yellow oily liquid. The final product can be converted back to the hydrochloride salt if desired by treatment with HCl.

Caption: Synthesis workflow for 4-(tert-Butyl)benzylamine.

Experimental Protocol: General Purification of Amine Hydrochloride

A general method for purifying crude amine hydrochlorides can be adapted for this compound.[8]

-

Dissolve the crude this compound in hot absolute ethanol (e.g., 5 mL per gram of material).

-

Filter the hot solution to remove any insoluble impurities.

-

To the filtrate, add dry diethyl ether (approximately 50% of the volume of ethanol used).

-

Cool the solution in a refrigerator for several hours to induce crystallization.

-

Collect the purified crystals of this compound on a Büchner funnel.

-

Dry the crystals in a vacuum desiccator.

Applications and Significance

This compound and its parent amine are valuable intermediates in multiple fields due to their specific chemical structure. The tert-butyl group provides steric hindrance and influences electronic properties, while the benzylamine moiety serves as a reactive handle for further chemical modifications.[1][9]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[1] Notably, it is used in developing drugs that target neurological disorders and as a building block for dopamine-receptor agonists.[1][7]

-

Agrochemicals: This compound is an important intermediate in the production of modern pesticides, such as the miticide Tebufenpyrad.[7][9]

-

Organic Synthesis: It is widely employed as a building block for creating more complex molecules.[1] For example, it is used in the preparation of imines through TiO₂-catalyzed aerobic photocatalytic oxidation.[3]

-

Polymer Chemistry: It can be used as a modifier in polymer formulations to enhance the durability and heat resistance of plastics and resins.[1]

-

Dyestuff Industry: As an aromatic amine, it serves as a precursor for the synthesis of dyes.[3][9]

-

Other Applications: The compound also finds use as a reagent in analytical chemistry and as a stabilizer in cosmetic formulations.[1]

Caption: Key application areas of 4-(tert-Butyl)benzylamine HCl.

Safety Information

The free amine is classified as an irritant and is combustible. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the compound.[2]

Table 3: Hazard and Safety Data for 4-(tert-Butyl)benzylamine (Free Amine)

| Identifier | Information |

| GHS Pictogram | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H319 (Causes serious eye irritation)[2] |

| Precautionary Statements | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2] |

| Hazard Class | 8[3] |

| Packing Group | III[3] |

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 4-tert-Butylbenzylamine | 39895-55-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L20394.06 [thermofisher.com]

- 7. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of (4-tert-butylphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (4-tert-butylphenyl)methanamine hydrochloride, a key intermediate in pharmaceutical and chemical research. The following sections detail various synthetic methodologies, offering in-depth experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

Executive Summary

The synthesis of (4-tert-butylphenyl)methanamine hydrochloride can be effectively achieved through several chemical transformations. The most prominent and industrially relevant methods include:

-

Reductive Amination of 4-tert-butylbenzaldehyde: A direct and versatile approach involving the reaction of the corresponding aldehyde with an ammonia source, followed by reduction.

-

Reduction of 4-tert-butylbenzonitrile: A common and high-yielding method for the preparation of primary amines from nitriles using powerful reducing agents.

-

The Delepine Reaction of 4-tert-butylbenzyl Chloride: A classical method for the synthesis of primary amines from benzyl halides via a quaternary ammonium salt intermediate.

This guide will explore these pathways, providing the necessary data and procedural details to enable researchers to select and implement the most suitable method for their specific needs.

Synthetic Pathways and Methodologies

Reductive Amination of 4-tert-butylbenzaldehyde

Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[1] This one-pot reaction typically involves the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, which is then reduced in situ to the desired amine.[1] For the synthesis of (4-tert-butylphenyl)methanamine, 4-tert-butylbenzaldehyde is reacted with an ammonia source, followed by a suitable reducing agent.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium cyanoborohydride is often preferred as it is selective for the reduction of the iminium ion over the starting aldehyde.

Experimental Protocol:

A general procedure for the reductive amination of 4-tert-butylbenzaldehyde is as follows:

-

To a solution of 4-tert-butylbenzaldehyde in a suitable solvent (e.g., methanol), an ammonia source such as ammonium acetate or a solution of ammonia in methanol is added.

-

The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

-

A reducing agent, for instance, sodium cyanoborohydride, is then added portion-wise to the reaction mixture.

-

The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Logical Workflow for Reductive Amination:

Caption: Reductive amination workflow.

Reduction of 4-tert-butylbenzonitrile

The reduction of a nitrile group is a robust and direct method for the synthesis of primary amines. For the preparation of (4-tert-butylphenyl)methanamine, 4-tert-butylbenzonitrile serves as the starting material. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being one of the most effective. Catalytic hydrogenation using catalysts like Raney Nickel is also a viable, albeit typically slower, alternative.

Experimental Protocol (using LiAlH₄):

-

A solution of 4-tert-butylbenzonitrile in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and a solution or suspension of lithium aluminum hydride is added slowly and cautiously.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer containing the free amine is separated.

-

The amine is then converted to the hydrochloride salt as previously described.

Signaling Pathway for Nitrile Reduction:

Caption: Nitrile reduction pathway.

The Delepine Reaction of 4-tert-butylbenzyl Chloride

The Delepine reaction is a classic method for preparing primary amines from alkyl or benzyl halides.[2][3] The reaction proceeds in two main steps: the formation of a hexaminium salt by reacting the halide with hexamine (hexamethylenetetramine), followed by the acid-catalyzed hydrolysis of this salt to yield the primary amine hydrochloride.[2][3]

A Chinese patent describes a method for preparing (4-tert-butylphenyl)methanamine using this reaction.[4] The process involves reacting 4-tert-butylbenzyl chloride with urotropine (hexamine) to form a quaternary ammonium salt, which is then hydrolyzed with hydrochloric acid in ethanol to give the desired product.[4]

Experimental Protocol:

-

4-tert-butylbenzyl chloride is reacted with hexamine in a suitable solvent, such as chloroform, to form the quaternary ammonium salt, which often precipitates from the solution.[4]

-

The hexaminium salt is isolated by filtration.

-

The salt is then subjected to hydrolysis by refluxing with a mixture of concentrated hydrochloric acid and ethanol.

-

During hydrolysis, the hexamine moiety is cleaved, releasing the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[3]

-

The product, (4-tert-butylphenyl)methanamine hydrochloride, can be isolated by cooling the reaction mixture and collecting the precipitated solid.

Delepine Reaction Pathway:

Caption: Delepine reaction overview.

Quantitative Data Summary

| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Reductive Amination | 4-tert-butylbenzaldehyde | NH₃ source, NaBH₃CN or NaBH(OAc)₃ | Moderate to High | Good to Excellent | One-pot procedure, mild conditions. | Potential for over-alkylation, requires careful control of pH. |

| Nitrile Reduction | 4-tert-butylbenzonitrile | LiAlH₄ or Catalytic Hydrogenation | High to Excellent | Good to Excellent | High yields, clean reaction. | Use of highly reactive and hazardous reagents (LiAlH₄), high pressure for hydrogenation. |

| Delepine Reaction | 4-tert-butylbenzyl Chloride | Hexamine, HCl/Ethanol | Moderate to High | Good | Readily available starting materials. | Formation of byproducts, potential for Sommelet reaction side product. |

Note: Specific yield and purity data can vary significantly based on the exact reaction conditions, scale, and purification methods employed.

Conclusion

The synthesis of (4-tert-butylphenyl)methanamine hydrochloride can be accomplished through several reliable methods. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, safety considerations, and the required purity of the final product. Reductive amination offers a direct and versatile one-pot approach. The reduction of the corresponding nitrile provides a high-yielding, albeit more hazardous, alternative. The Delepine reaction represents a classic and effective method, particularly when starting from the benzyl halide. Each of these methodologies, when executed with care and precision, can provide access to this important chemical intermediate for further research and development.

References

- 1. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Delépine_reaction [chemeurope.com]

- 4. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]

Spectroscopic Analysis of 4-(tert-Butyl)benzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(tert-Butyl)benzylamine Hydrochloride, a versatile organic compound with applications in pharmaceutical development, organic synthesis, and polymer chemistry. The unique tert-butyl group enhances its solubility and stability, making it a valuable intermediate in the synthesis of various materials. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while IR and MS data are based on experimental findings for the closely related free amine and known principles of hydrochloride salt formation, the NMR data is predicted based on the analysis of the free amine and established effects of protonation on chemical shifts.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

-

Solvent: Deuterium Oxide (D₂O)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.1 - 4.2 | Singlet | 2H | Methylene protons (-CH₂-) |

| 1.3 - 1.4 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Note: Protonation of the amine group leads to a significant downfield shift of the adjacent methylene protons and a lesser effect on the aromatic protons compared to the free amine.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

-

Solvent: Deuterium Oxide (D₂O)

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 - 157 | Quaternary aromatic carbon attached to the tert-butyl group |

| ~130 - 132 | Aromatic CH carbons |

| ~126 - 128 | Aromatic CH carbons |

| ~125 - 127 | Quaternary aromatic carbon attached to the methylene group |

| ~45 - 47 | Methylene carbon (-CH₂-) |

| ~34 - 36 | Quaternary carbon of the tert-butyl group (-C(CH₃)₃) |

| ~31 - 33 | Methyl carbons of the tert-butyl group (-C(CH₃)₃) |

Note: The carbon atoms closer to the protonated amine group experience a downfield shift.

Table 3: Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2800 | Strong, Broad | N-H stretching of the ammonium salt (-NH₃⁺) |

| ~2960 | Strong | C-H stretching (tert-butyl) |

| ~1600 | Medium | N-H bending (asymmetric) of -NH₃⁺ |

| ~1500 | Medium | N-H bending (symmetric) of -NH₃⁺ |

| ~1465 | Medium | C-H bending (tert-butyl) |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Note: The formation of the hydrochloride salt results in the appearance of broad N-H stretching bands characteristic of ammonium salts, replacing the sharper N-H bands of the primary amine.[1]

Table 4: Mass Spectrometry (MS) Data

-

Ionization Mode: Electrospray Ionization (ESI)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 164.14 | High | [M+H]⁺ (protonated molecule) |

| 147.12 | Moderate | [M+H - NH₃]⁺ (loss of ammonia) |

| 91.05 | High | [C₇H₇]⁺ (tropylium ion) |

| 57.07 | Moderate | [C₄H₉]⁺ (tert-butyl cation) |

Note: The mass spectrum of the hydrochloride salt will show the protonated molecule of the free amine as the molecular ion. Fragmentation patterns of protonated benzylamines often involve the loss of ammonia and the formation of the stable tropylium ion.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-160 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

A higher number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or ion trap mass analyzer.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the ESI source in positive ion mode to generate protonated molecules [M+H]⁺.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

For fragmentation analysis (MS/MS), select the precursor ion (m/z 164.14) and subject it to collision-induced dissociation (CID) to generate product ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides foundational spectroscopic information for this compound, which is essential for its identification, characterization, and quality control in research and development settings.

References

Solubility Profile of 4-(tert-Butyl)benzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-(tert-butyl)benzylamine hydrochloride in various solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug delivery systems, and various research contexts. This document outlines qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound is an amine salt that serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure, featuring a bulky, nonpolar tert-butyl group on the aromatic ring, influences its physicochemical properties, including solubility. The hydrochloride moiety generally imparts aqueous solubility to the otherwise more lipophilic free base. Accurate solubility data is paramount for designing efficient reaction conditions, developing stable formulations, and ensuring bioavailability in drug development.

Solubility Data

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Compound | Qualitative Solubility | Rationale/Reference |

| Water | This compound | Likely Soluble | Amine hydrochlorides are generally water-soluble. The bulky tert-butyl group may reduce solubility compared to benzylamine HCl. |

| Benzylamine Hydrochloride | Highly Soluble | Described as highly soluble in water and polar solvents.[1][2] | |

| 4-(tert-Butyl)benzylamine (Free Base) | Not miscible or difficult to mix | The free base is significantly less polar than the hydrochloride salt.[3] | |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | This compound | Likely Soluble | These solvents can solvate both the ionic hydrochloride and the organic portions of the molecule. |

| tert-Butylamine (Free Base) | Miscible | The free amine is miscible with alcohol.[4] | |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | This compound | Likely Soluble | Structurally similar compounds show solubility in these solvents. |

| Benzylamine Hydrochloride | Soluble | Soluble in DMSO and Acetone.[5] | |

| O-Benzylhydroxylamine Hydrochloride | Soluble | Solubility in DMSO is ~10 mg/mL and in DMF is ~5 mg/mL.[6] | |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | This compound | Likely Soluble | The organic character of the molecule suggests potential solubility. |

| Benzylamine Hydrochloride | Soluble | Soluble in Dichloromethane and Chloroform.[5] | |

| tert-Butylamine (Free Base) | Soluble | The free amine is soluble in chloroform. | |

| Nonpolar Solvents (e.g., Hexane, Toluene) | This compound | Likely Insoluble to Sparingly Soluble | The high polarity of the salt form makes it unlikely to dissolve in nonpolar solvents. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols are recommended. The choice of method may depend on the required throughput and accuracy.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. A mechanical shaker or rotator is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) is recommended. Care should be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: Accurately dilute a known aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution. This method measures the concentration at which a compound precipitates out of a solution when added from a different solvent.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution with the aqueous buffer or solvent of interest.

-

Precipitation Detection: The formation of a precipitate in each well is monitored over time (e.g., 1-24 hours). This can be done visually or, more commonly, using instrumentation that measures light scattering (nephelometry) or absorbance.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the equilibrium solubility determination using the shake-flask method.

Caption: Experimental workflow for equilibrium solubility determination.

This technical guide provides a foundational understanding of the solubility of this compound. For precise applications, it is highly recommended that researchers perform their own solubility determinations using the detailed protocols provided.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-tert-Butylbenzylamine | 39895-55-1 [chemicalbook.com]

- 4. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

4-(tert-Butyl)benzylamine Hydrochloride: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(tert-Butyl)benzylamine hydrochloride is a key chemical intermediate whose robust structure, featuring a sterically hindering tert-butyl group, offers unique properties in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its significant applications as a building block in the development of agrochemicals and pharmaceuticals. Particular focus is given to its role in the synthesis of the acaricide Tebufenpyrad and its emerging potential in the development of novel therapeutics targeting the central nervous system.

Physicochemical Properties

4-(tert-Butyl)benzylamine and its hydrochloride salt are commercially available reagents. The presence of the tert-butyl group enhances lipophilicity and can influence the conformational rigidity of molecules derived from this building block.[1]

Table 1: Physicochemical Data of 4-(tert-Butyl)benzylamine and its Hydrochloride Salt

| Property | 4-(tert-Butyl)benzylamine | This compound | Reference(s) |

| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN | [2][3] |

| Molecular Weight | 163.26 g/mol | 199.72 g/mol | [2][3] |

| CAS Number | 39895-55-1 | 59528-30-2 | [2][4] |

| Appearance | Clear pale yellow liquid | White to yellow solid | [5] |

| Boiling Point | 235-236 °C | Not available | [5] |

| Density | 0.927 g/mL at 25 °C | Not available | [5] |

| Refractive Index | 1.520-1.522 | Not available | [5] |

| Solubility | Not miscible or difficult to mix with water | Soluble in water | [5] |

Synthesis of this compound

Several synthetic routes to 4-(tert-butyl)benzylamine and its hydrochloride salt have been established, primarily starting from 4-(tert-butyl)benzyl chloride. The choice of method often depends on the desired scale, purity, and available starting materials.

Urotropine Method (Delepine Reaction)

This method involves the reaction of 4-(tert-butyl)benzyl chloride with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt, which is subsequently hydrolyzed to yield the primary amine.[5]

-

Formation of the Quaternary Ammonium Salt: In a 250 mL three-necked flask equipped with a condenser and a thermometer, dissolve 5.7 g of urotropine in 15 mL of chloroform with stirring at room temperature. To this solution, add 6.1 g of 4-(tert-butyl)benzyl chloride, rinsing the flask walls with an additional 5 mL of chloroform. Heat the mixture to reflux at 62 °C and maintain for 1 hour. A large amount of white solid precipitate will form. Cool the reaction mixture to room temperature and collect the white solid, the urotropine quaternary ammonium salt, by suction filtration.[5]

-

Hydrolysis to the Hydrochloride Salt: The obtained quaternary ammonium salt is then hydrolyzed using a mixture of hydrochloric acid and ethanol. After the reaction, the precipitate is filtered off, and the solvent is distilled to yield the crude this compound solid.[5]

-

Purification (Secondary Hydrolysis): For higher purity, the crude hydrochloride salt is subjected to a secondary hydrolysis. The solid is treated with concentrated hydrochloric acid (in a 1:1 molar ratio to the amine hydrochloride) and water at 90 °C for 10 hours. After the reaction, the solution is evaporated under reduced pressure to obtain a faint yellow solid. This solid is then dissolved in water, and the pH is adjusted to 8-12 with a 40% sodium hydroxide solution, leading to the precipitation of the free amine as a yellow oily liquid. The free amine is then extracted with diethyl ether, dried over anhydrous MgSO₄, and the solvent is evaporated to yield high-purity 4-(tert-butyl)benzylamine with a reported yield of 86.6% and purity of 97.9%.[5] To obtain the hydrochloride salt, the purified free amine can be dissolved in a suitable solvent and treated with hydrochloric acid.

Reductive Amination

This method involves the reaction of 4-(tert-butyl)benzaldehyde with an ammonia source in the presence of a reducing agent.

-

In a reactor, combine 5-10 times the molar equivalent of 4-(tert-butyl)benzaldehyde with a 22% aqueous ammonia solution.

-

To this mixture, add 0.5-1 molar equivalent of a suitable reducing agent (e.g., sodium borohydride, catalytic hydrogenation).

-

Heat the reaction mixture to 50 °C and stir for 12-24 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

To the organic layer, add a 5-15% solution of dilute hydrochloric acid (equimolar to the starting aldehyde) and reflux for 2-5 hours.

-

Cool the mixture and separate the aqueous layer.

-

Neutralize the aqueous layer to a pH of approximately 10 with a 10% sodium hydroxide solution to precipitate the free amine.

-

Separate the organic layer, dry with anhydrous calcium chloride, and filter to obtain 4-(tert-butyl)benzylamine. The reported yield for a similar process is 88.4%.

Applications in Organic Synthesis

This compound is a valuable building block due to the reactivity of its primary amine group, which readily participates in a variety of chemical transformations, including amidation, alkylation, and reductive amination.

Synthesis of Agrochemicals: Tebufenpyrad

A significant industrial application of 4-(tert-butyl)benzylamine is in the synthesis of Tebufenpyrad, a broad-spectrum acaricide and insecticide.[6] Tebufenpyrad functions by inhibiting the mitochondrial electron transport chain at complex I.

Caption: Synthesis of Tebufenpyrad from 4-(tert-Butyl)benzylamine.

A common method for the synthesis of Tebufenpyrad involves the coupling of 4-(tert-butyl)benzylamine with 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid.

-

In a suitable reaction vessel, dissolve 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid and 1.1-1.5 molar equivalents of 4-(tert-butyl)benzylamine in an appropriate organic solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude Tebufenpyrad can be purified by recrystallization or column chromatography.

An alternative approach involves converting the carboxylic acid to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by reaction with 4-(tert-butyl)benzylamine.

Tebufenpyrad exerts its insecticidal and acaricidal effects by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts ATP synthesis, leading to cellular energy depletion and ultimately, cell death in the target pest.

Caption: Tebufenpyrad inhibits Complex I of the mitochondrial ETC.

Synthesis of Pharmaceutical Intermediates

The structural motif of 4-(tert-butyl)benzylamine is found in various biologically active compounds, making it a valuable starting material in medicinal chemistry. Its incorporation can modulate pharmacokinetic and pharmacodynamic properties. It has been identified as a key intermediate in the synthesis of dopamine receptor stimulants and antagonists, which are relevant for the treatment of neurological disorders.[5]

Caption: General synthesis of a D3 antagonist.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its utility is demonstrated in the large-scale production of agrochemicals like Tebufenpyrad and its potential in the synthesis of novel pharmaceutical agents. The straightforward synthetic routes to this intermediate, coupled with the diverse reactivity of its primary amine functionality, ensure its continued importance in both industrial and academic research settings. The unique electronic and steric properties conferred by the 4-tert-butylphenyl moiety make it an attractive component for the design and synthesis of new functional molecules.

References

- 1. Improved Synthesis of Dopamine D3 Receptor Selective Antagonists / Partial Agonists | Technology Transfer [techtransfer.nih.gov]

- 2. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ROTIGOTINE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]

- 6. Highly Selective Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Based on Eticlopride and the D3R Crystal Structure: New Leads for Opioid Dependence Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(tert-Butyl)benzylamine Hydrochloride from 4-tert-butylbenzyl chloride

Application Notes: Synthesis of 4-(tert-Butyl)benzylamine Hydrochloride

Introduction

4-(tert-Butyl)benzylamine and its hydrochloride salt are valuable intermediates in the development of pharmaceuticals and other fine chemicals. For instance, 4-(tert-butyl)benzyl chloride serves as a precursor in the synthesis of compounds investigated as potential agents against lung cancer cells and as vanilloid receptor agonists.[1] This document provides a detailed protocol for the synthesis of this compound from 4-tert-butylbenzyl chloride. The primary method detailed is based on the Delepine reaction, which utilizes urotropine (hexamine) to form a quaternary ammonium salt, followed by acidic hydrolysis to yield the desired primary amine hydrochloride.[2] This method is often preferred as it avoids the over-alkylation issues common with direct ammonolysis of alkyl halides.[3][4] An alternative, the Gabriel synthesis, is also discussed as a robust method for preparing primary amines.[5][6]

Physicochemical Properties

A summary of the physical and chemical properties of the key reactant and the final product is provided below for reference.

| Compound | Formula | Molecular Weight | CAS Number | Appearance | Boiling Point | Density |

| 4-(tert-Butyl)benzyl chloride | C₁₁H₁₅Cl | 182.69 g/mol | 19692-45-6 | Colorless to light yellow liquid | 101-105 °C/7 mmHg[7] | 0.945 g/mL at 25 °C[7] |

| 4-(tert-Butyl)benzylamine | C₁₁H₁₇N | 163.26 g/mol | 39895-55-1 | - | - | - |

| 4-(tert-Butyl)benzylamine HCl | C₁₁H₁₈ClN | 199.72 g/mol | - | White to off-white solid | - | - |

Recommended Synthetic Protocol: The Urotropine Method (Delepine Reaction)

This protocol is adapted from a patented procedure and involves a two-step, one-pot synthesis.[2] The first step is the formation of a quaternary ammonium salt from 4-tert-butylbenzyl chloride and urotropine. The second step is the hydrolysis of this salt using hydrochloric acid in an ethanol solution to yield the final product, this compound.

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of 4-(tert-Butyl)benzylamine HCl via the Urotropine method.

Experimental Protocol

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

4-tert-butylbenzyl chloride is a lachrymator and should be handled with care.

-

Chloroform is a suspected carcinogen; handle with extreme caution.

Equipment:

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filtration apparatus

-

Rotary evaporator

Reagents & Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-(tert-Butyl)benzyl chloride | 182.69 | 6.1 g | 0.033 |

| Urotropine (Hexamine) | 140.19 | 5.7 g | 0.041 |

| Chloroform | 119.38 | 20 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

Step 1: Formation of the Quaternary Ammonium Salt [2]

-

Set up the 250 mL three-necked flask with a reflux condenser, thermometer, and magnetic stirrer.

-

Add urotropine (5.7 g) and chloroform (15 mL) to the flask.

-

Stir the mixture at room temperature until the urotropine is fully dissolved.

-

Slowly add 4-tert-butylbenzyl chloride (6.1 g) to the solution. Use an additional 5 mL of chloroform to rinse the bottle wall and ensure complete transfer.

-

Heat the reaction mixture to reflux (approx. 62 °C) and maintain for 1 hour. A large amount of white solid precipitate (the quaternary ammonium salt) will form.

-

After 1 hour, cool the mixture to room temperature.

-

Collect the white solid precipitate by suction filtration using a Buchner funnel.

Step 2: Hydrolysis to this compound [2]

-

Transfer the collected quaternary ammonium salt to a suitable flask.

-

Prepare a solution of hydrochloric acid in ethanol.

-

Add the ethanolic HCl solution to the quaternary salt to initiate hydrolysis. The exact concentration and volume may need to be optimized, but the goal is to achieve acidic conditions for the breakdown of the urotropine complex.

-

Stir the mixture. The reaction can be monitored by TLC until the starting salt is consumed.

-

Once the hydrolysis is complete, filter the reaction mixture if any solids (such as ammonium chloride) are present.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting solid is crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain a high-purity solid.

Alternative Synthetic Strategy: Gabriel Synthesis

The Gabriel synthesis is a classic and highly effective method for converting primary alkyl halides into primary amines, reliably avoiding the formation of secondary or tertiary amine byproducts.[6][8] The process involves the N-alkylation of potassium phthalimide with the alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[5]

General Protocol

-

N-Alkylation: 4-tert-butylbenzyl chloride is reacted with potassium phthalimide in a polar aprotic solvent like DMF.[6][9] The reaction is heated to drive the Sₙ2 substitution to completion.

-

Cleavage (Hydrazinolysis): The intermediate N-(4-tert-butylbenzyl)phthalimide is then cleaved. The Ing-Manske procedure, which uses hydrazine hydrate in refluxing ethanol, is a common and milder method for this step.[9] This reaction yields the desired 4-(tert-butyl)benzylamine and a phthalhydrazide precipitate, which can be filtered off.[5][8]

-

Salt Formation: To obtain the hydrochloride salt, the isolated 4-(tert-butyl)benzylamine is dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl in ether or with gaseous HCl until precipitation is complete. The resulting solid is collected by filtration.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-(tert-Butyl)benzylamine HCl via the Urotropine method.

Conclusion

The synthesis of this compound from its corresponding benzyl chloride can be achieved effectively through the urotropine method (Delepine reaction). This method, detailed in the primary protocol, provides a direct route to the hydrochloride salt while minimizing byproducts.[2] For applications requiring an alternative route, the Gabriel synthesis offers a robust and reliable pathway to the pure primary amine, which can then be converted to its hydrochloride salt. Both methods represent viable strategies for researchers and drug development professionals requiring this key chemical intermediate.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]

- 3. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. 4-叔丁基苄氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

Application Note: Synthesis of 4-(tert-Butyl)benzylamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-(tert-butyl)benzylamine from 4-(tert-butyl)benzaldehyde and aqueous ammonia via an indirect reductive amination strategy. The procedure involves the formation of a hydrobenzamide intermediate, followed by in situ reduction using sodium borohydride. This method is a cost-effective and straightforward approach for the preparation of primary benzylamines. This document outlines the reaction pathway, a step-by-step experimental protocol, and a summary of reaction parameters.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen bonds. This reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of a diverse range of amine-containing molecules. The synthesis of primary amines, such as 4-(tert-butyl)benzylamine, can be achieved through the reaction of an aldehyde with an ammonia source, followed by the reduction of the initially formed imine or related intermediate. 4-(tert-butyl)benzylamine is a valuable building block in the synthesis of various biologically active compounds. This protocol details an indirect reductive amination procedure using aqueous ammonia as the nitrogen source and sodium borohydride as the reducing agent.

Reaction Scheme

The synthesis proceeds in two main stages within a one-pot procedure. First, 4-(tert-butyl)benzaldehyde reacts with aqueous ammonia to form a hydrobenzamide intermediate. Subsequently, this intermediate is reduced in situ by sodium borohydride to yield the desired primary amine, 4-(tert-butyl)benzylamine.

Stage 1: Hydrobenzamide Formation

3 x 4-(tert-Butyl)benzaldehyde + 2 x NH₃ → (4-tBu-C₆H₄CH)₃N₂ + 3 x H₂O

Stage 2: Reduction

(4-tBu-C₆H₄CH)₃N₂ + NaBH₄ → 4-(tert-Butyl)benzylamine + Side Products

Experimental Protocol

Materials and Equipment:

-

4-(tert-Butyl)benzaldehyde (≥97%)

-

Aqueous ammonia (25-28% NH₃ in H₂O)

-

Sodium borohydride (NaBH₄) (≥98%)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Vacuum distillation apparatus

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(tert-butyl)benzaldehyde (1.0 eq) in methanol (approximately 5-10 mL per gram of aldehyde).

-

To this stirring solution, add aqueous ammonia (approximately 5-10 eq of NH₃) at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate (hydrobenzamide intermediate) may be observed.

-

-

Reduction:

-

After 24 hours, cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (approximately 1.5-2.0 eq) portion-wise to the stirring suspension. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for another 24 hours.

-

-

Work-up and Extraction:

-

After the reaction is complete, quench the reaction by the slow addition of distilled water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 4-(tert-butyl)benzylamine can be purified by vacuum distillation.[1] The boiling point of the product is approximately 115-118 °C at 20 mmHg.

-

Alternatively, the amine can be purified by dissolving it in a suitable organic solvent like diethyl ether and precipitating it as the hydrochloride salt by the addition of ethereal HCl. The salt can then be filtered, washed, and the free amine can be regenerated by treatment with a base (e.g., NaOH solution) and extraction.[1]

-

Data Presentation

The following table summarizes the typical reaction parameters for the synthesis of 4-(tert-butyl)benzylamine via indirect reductive amination. Please note that these are representative values and may require optimization for specific experimental setups and desired outcomes.

| Parameter | Value | Notes |

| Reactants | ||

| 4-(tert-Butyl)benzaldehyde | 1.0 molar equivalent | Starting material. |

| Aqueous Ammonia (25-28%) | 5.0 - 10.0 molar equivalents of NH₃ | Acts as the nitrogen source. A large excess is used to drive the equilibrium towards imine/hydrobenzamide formation. |

| Sodium Borohydride (NaBH₄) | 1.5 - 2.0 molar equivalents | Reducing agent. An excess is used to ensure complete reduction of the intermediate. |

| Solvent | ||

| Methanol (MeOH) | 5 - 10 mL / g of aldehyde | Solvent for both stages of the reaction. |

| Reaction Conditions | ||

| Temperature (Stage 1) | Room Temperature (approx. 20-25 °C) | Imine/hydrobenzamide formation. |

| Reaction Time (Stage 1) | 24 hours | |

| Temperature (Stage 2) | Room Temperature (approx. 20-25 °C) | Reduction of the intermediate. |

| Reaction Time (Stage 2) | 24 hours | |

| Yield | ||

| Expected Yield | 60-80% (unoptimized) | The yield can be affected by the formation of secondary amine byproducts. Optimization of reaction conditions may be necessary to maximize the primary amine yield. |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-(tert-Butyl)benzylamine.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

-

Aqueous ammonia is corrosive and has a pungent odor. Avoid inhalation of vapors.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

Follow all standard laboratory safety procedures.

References

Application Notes and Protocols: 4-(tert-Butyl)benzylamine Hydrochloride in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 4-(tert-butyl)benzylamine hydrochloride in multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR). This compound serves as a versatile primary amine source for the synthesis of complex α-aminoacyl amides, which are valuable scaffolds in drug discovery and the development of peptidomimetics.

Introduction

Multicomponent reactions are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.[1][2][3] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of diverse chemical libraries.[2][4] The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[1][5][6]

This compound is a valuable building block in this context. The bulky tert-butyl group can impart favorable physicochemical properties to the resulting products, such as increased lipophilicity and metabolic stability, which are often desirable in drug candidates.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, enabling the facile synthesis of peptide-like structures, often referred to as peptidomimetics.[5][6] The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide and an intramolecular Mumm rearrangement yield the final α-aminoacyl amide product.[1][7]

General Reaction Scheme:

Caption: General schematic of the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Model α-Aminoacyl Amide

This protocol details the synthesis of a model α-aminoacyl amide using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide.

Materials:

-

This compound

-

Benzaldehyde

-

Acetic acid

-

tert-Butyl isocyanide

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Triethylamine (TEA) or other suitable base

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Preparation of the Free Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.5 M). To this solution, add triethylamine (1.1 eq) dropwise while stirring at room temperature to neutralize the hydrochloride and generate the free amine in situ.

-

Reaction Assembly: To the methanolic solution of the free 4-(tert-butyl)benzylamine, add benzaldehyde (1.0 eq) and acetic acid (1.0 eq). Stir the mixture for 10-15 minutes at room temperature to facilitate the formation of the imine intermediate.

-

Addition of Isocyanide: Add tert-butyl isocyanide (1.0 eq) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-aminoacyl amide.

Experimental Workflow:

References

- 1. sciepub.com [sciepub.com]

- 2. benchchem.com [benchchem.com]

- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]

Application of 4-(tert-Butyl)benzylamine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)benzylamine hydrochloride is a versatile primary amine building block increasingly utilized in medicinal chemistry. Its unique structural features, particularly the bulky tert-butyl group, offer significant advantages in the design of novel therapeutic agents. This lipophilic moiety can enhance metabolic stability, improve oral bioavailability, and provide a valuable handle for probing and optimizing interactions with biological targets. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and quantitative data for the synthesis and evaluation of its derivatives. The focus is on its application in the development of enzyme inhibitors for inflammatory diseases and neuroprotective agents for neurological disorders.

Key Applications in Medicinal Chemistry

Derivatives of 4-(tert-butyl)benzylamine have shown significant promise in two primary therapeutic areas:

-